Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzenecarboxylates .
Scientific Research Applications
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinomethyl group may enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzenecarboxylate: Lacks the piperidinomethyl group, which may affect its reactivity and binding properties.
Methyl 2-(piperidinomethyl)benzenecarboxylate: Lacks the nitro group, altering its redox potential and chemical behavior.
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate: Contains an amino group instead of a nitro group, impacting its chemical and biological properties.
Uniqueness
Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is unique due to the presence of both a nitro group and a piperidinomethyl group.
Properties
IUPAC Name |
methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMBSKVBMSORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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